![molecular formula C19H17N3O2S B5186472 N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5186472.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide
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Overview
Description
N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PPAA is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide has been extensively studied in various scientific research applications, including its potential as a therapeutic agent for cancer treatment. N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer drug. N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide is not fully understood, but it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation. N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer drugs. N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide has several advantages for lab experiments, including its high yield synthesis method and its potential as a therapeutic agent for cancer and inflammatory diseases. However, N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide, including further studies on its mechanism of action and potential side effects. N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide also has potential applications in drug development for other diseases, such as Alzheimer's disease and Parkinson's disease, and further studies are needed to explore these potential applications. Additionally, the development of new synthetic methods for N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide could lead to improved yields and reduced costs for its production.
Synthesis Methods
N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide can be synthesized using various methods, including the reaction of 2-pyridinethiol with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 3-chloropyridine. Another method involves the reaction of 2-pyridinethiol with 2-chloro-N-(2-phenoxyethyl)acetamide, followed by the reaction of the resulting intermediate with 3-chloropyridine. Both methods result in the formation of N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide with high yields.
properties
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-17(14-25-18-10-4-5-11-20-18)22-13-15-7-6-12-21-19(15)24-16-8-2-1-3-9-16/h1-12H,13-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCECIRGKTUSPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide |
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